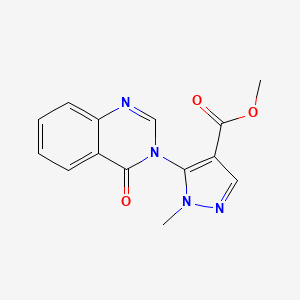

Acetamide, 2-(4-chlorophenoxy)-N-(1,2,3,4-tetrahydro-1,3,6-trimethyl-2,4-dioxo-5-pyrimidinyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

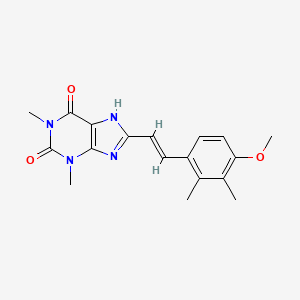

Acetamida, 2-(4-clorofenoxi)-N-(1,2,3,4-tetrahidro-1,3,6-trimetil-2,4-dioxo-5-pirimidinil)- es un compuesto orgánico complejo con aplicaciones significativas en varios campos científicos. Este compuesto se caracteriza por su estructura única, que incluye un grupo clorofenoxi y una parte tetrahidrotrimetilpirimidinil.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Acetamida, 2-(4-clorofenoxi)-N-(1,2,3,4-tetrahidro-1,3,6-trimetil-2,4-dioxo-5-pirimidinil)- generalmente implica múltiples pasos:

Formación del intermedio clorofenoxi: Este paso implica la reacción de 4-clorofenol con anhídrido acético en presencia de una base como la piridina para formar 4-clorofenoxiacetato.

Síntesis del intermedio tetrahidrotrimetilpirimidinil: Este intermedio se sintetiza haciendo reaccionar 1,3,6-trimetilúracil con un agente reductor como el borohidruro de sodio para formar el derivado tetrahidro.

Reacción de acoplamiento: El paso final implica el acoplamiento del intermedio clorofenoxi con el intermedio tetrahidrotrimetilpirimidinil en presencia de un agente de acoplamiento como la diciclohexilcarbodiimida (DCC) para formar el compuesto objetivo.

Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. Pueden emplearse técnicas como la síntesis de flujo continuo y la monitorización automatizada de reacciones para mejorar la eficiencia.

Tipos de Reacciones:

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en la parte tetrahidrotrimetilpirimidinil, lo que lleva a la formación de derivados oxo.

Reducción: Las reacciones de reducción pueden ocurrir en el grupo clorofenoxi, lo que podría conducir a la formación de derivados hidroxi.

Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, especialmente en el grupo clorofenoxi, donde el átomo de cloro puede ser reemplazado por otros nucleófilos.

Reactivos y condiciones comunes:

Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo en condiciones ácidas.

Reducción: Reactivos como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Nucleófilos como aminas o tioles en presencia de una base.

Principales productos:

Productos de oxidación: Derivados oxo de la parte tetrahidrotrimetilpirimidinil.

Productos de reducción: Derivados hidroxi del grupo clorofenoxi.

Productos de sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Acetamida, 2-(4-clorofenoxi)-N-(1,2,3,4-tetrahidro-1,3,6-trimetil-2,4-dioxo-5-pirimidinil)- tiene diversas aplicaciones en la investigación científica:

Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas.

Biología: Estudiado por su potencial como inhibidor o modulador enzimático.

Medicina: Investigado por sus posibles efectos terapéuticos, particularmente en el tratamiento del cáncer y las enfermedades inflamatorias.

Industria: Utilizado en el desarrollo de productos químicos y materiales especiales.

Mecanismo De Acción

El mecanismo de acción de este compuesto implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo clorofenoxi puede facilitar la unión a bolsillos hidrofóbicos, mientras que la parte tetrahidrotrimetilpirimidinil puede interactuar con sitios activos o sitios alostéricos en las proteínas. Estas interacciones pueden modular la actividad de las proteínas diana, lo que lleva a varios efectos biológicos.

Compuestos similares:

- Acetamida, 2-(4-metoxifenoxi)-N-(1,2,3,4-tetrahidro-1,3,6-trimetil-2,4-dioxo-5-pirimidinil)-

- Acetamida, 2-(4-bromofenoxi)-N-(1,2,3,4-tetrahidro-1,3,6-trimetil-2,4-dioxo-5-pirimidinil)-

Comparación:

- Diferencias estructurales: La principal diferencia radica en el sustituyente en el grupo fenoxi (cloro, metoxi, bromo).

- Reactividad: La presencia de diferentes sustituyentes puede influir en la reactividad y estabilidad del compuesto. Por ejemplo, el derivado metoxi puede ser más donador de electrones, afectando su interacción con los nucleófilos.

- Actividad biológica: Los diferentes sustituyentes también pueden afectar la actividad biológica del compuesto, y cada derivado puede tener efectos únicos en los objetivos moleculares.

Este artículo detallado proporciona una descripción general completa de Acetamida, 2-(4-clorofenoxi)-N-(1,2,3,4-tetrahidro-1,3,6-trimetil-2,4-dioxo-5-pirimidinil)-, cubriendo su síntesis, reacciones, aplicaciones, mecanismo de acción y comparación con compuestos similares.

Comparación Con Compuestos Similares

- Acetamide, 2-(4-methoxyphenoxy)-N-(1,2,3,4-tetrahydro-1,3,6-trimethyl-2,4-dioxo-5-pyrimidinyl)-

- Acetamide, 2-(4-bromophenoxy)-N-(1,2,3,4-tetrahydro-1,3,6-trimethyl-2,4-dioxo-5-pyrimidinyl)-

Comparison:

- Structural Differences: The primary difference lies in the substituent on the phenoxy group (chlorine, methoxy, bromine).

- Reactivity: The presence of different substituents can influence the reactivity and stability of the compound. For example, the methoxy derivative may be more electron-donating, affecting its interaction with nucleophiles.

- Biological Activity: The different substituents can also impact the compound’s biological activity, with each derivative potentially having unique effects on molecular targets.

This detailed article provides a comprehensive overview of Acetamide, 2-(4-chlorophenoxy)-N-(1,2,3,4-tetrahydro-1,3,6-trimethyl-2,4-dioxo-5-pyrimidinyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Propiedades

Número CAS |

142648-53-1 |

|---|---|

Fórmula molecular |

C15H16ClN3O4 |

Peso molecular |

337.76 g/mol |

Nombre IUPAC |

2-(4-chlorophenoxy)-N-(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)acetamide |

InChI |

InChI=1S/C15H16ClN3O4/c1-9-13(14(21)19(3)15(22)18(9)2)17-12(20)8-23-11-6-4-10(16)5-7-11/h4-7H,8H2,1-3H3,(H,17,20) |

Clave InChI |

MCMMETANDKEDON-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=O)N(C(=O)N1C)C)NC(=O)COC2=CC=C(C=C2)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

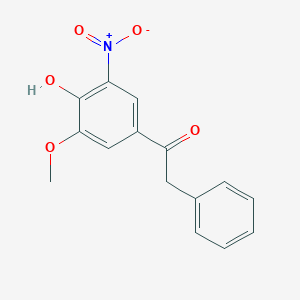

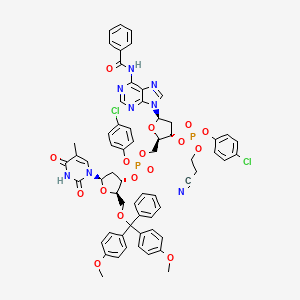

![(Z)-but-2-enedioic acid;(E)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl 3,4,5-trimethoxybenzoate](/img/structure/B12729320.png)